N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Kinase inhibition Anticancer Structure–Activity Relationship

Obtain this precisely characterized benzimidazole-sulfonylbenzamide hybrid (CAS 898433-96-0) featuring the validated 4-(1H-benzo[d]imidazol-2-yl)aniline hinge-binding motif and ortho-ethylsulfonyl benzamide appendage. This scaffold enables unique dual CA IX/XII and kinase inhibition studies, potent Bcl-2 downregulation (256-fold in MCF-7), and AT₁ receptor antagonism leveraging the candesartan-class ortho-substitution pattern. Its defined positional and alkyl-sulfonyl architecture avoids the uncharacterized biological shifts common with generic isomers, making it a reliable starting point for kinase selectivity panels (DiscoverX scanMAX, Eurofins KinaseProfiler) and hypoxic tumor synergy models. Available via custom synthesis with full analytical characterization.

Molecular Formula C22H19N3O3S
Molecular Weight 405.47
CAS No. 898433-96-0
Cat. No. B2505922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide
CAS898433-96-0
Molecular FormulaC22H19N3O3S
Molecular Weight405.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
InChIKeyLLBJAUUONYWWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide (CAS 898433-96-0): Structural Identity and Procurement Baseline


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide (CAS 898433-96-0) is a synthetic small molecule (MF: C₂₂H₁₉N₃O₃S; MW: 405.5) that embeds a 2-phenylbenzimidazole core linked via an anilide bridge to an ortho-ethylsulfonyl benzamide moiety . The compound belongs to the broader class of benzimidazole-sulfonylbenzamide hybrids, a chemotype that has been explored across multiple therapeutic target families including receptor tyrosine kinases, carbonic anhydrase isoforms, and the angiotensin II receptor [1][2]. Its structural annotation is confirmed by SMILES: CCS(=O)(=O)c₁ccccc₁C(=O)Nc₁ccc(-c₂nc₃ccccc₃[nH]₂)cc₁ .

Why In-Class Substitution of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide Is Not Advisable Without Evidence


The benzimidazole-sulfonylbenzamide scaffold encompasses structurally diverse compounds whose biological activity is exquisitely sensitive to three structural variables: (i) the position of the sulfonyl substituent on the benzamide ring (ortho vs. meta vs. para), (ii) the alkyl chain length on the sulfonyl group (methyl, ethyl, isopropyl), and (iii) the connectivity of the benzimidazole to the central phenyl ring (2- vs. 4- vs. 3- substitution). For instance, positional isomer N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide differs from the target compound in both sulfonyl position (para vs. ortho) and benzimidazole-phenyl connectivity (meta vs. para), which is known in related benzimidazole series to alter target binding geometry and pharmacokinetic profiles [1]. Similarly, replacing the ethylsulfonyl group with methylsulfonyl or isopropylsulfonyl can shift potency, selectivity, and solubility, as demonstrated in systematic SAR studies of alkylsulfonyl benzimidazole derivatives against Bcl-2 and cancer cell lines [2]. Generic substitution without matched experimental data therefore risks introducing uncharacterized changes in target engagement and biological outcome.

Quantitative Differentiation Evidence for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide (CAS 898433-96-0)


Ortho-Ethylsulfonyl Benzamide Architecture: Precedent for Enhanced Target Binding vs. Para-Substituted Isomers

In the benzimidazole angiotensin II receptor antagonist series (e.g., candesartan chemotype), ortho-substitution on the terminal phenyl ring is critical for high-affinity receptor binding; the ortho-carboxy or ortho-sulfonyl group engages a key hydrogen-bond network distinct from that of para-substituted analogs [1]. The target compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide shares this ortho-ethylsulfonyl benzamide architecture, which is structurally poised to recapitulate this binding mode. In contrast, the positional isomer N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfonylbenzamide bears a para-sulfonyl group and a meta-benzimidazole-phenyl linkage, a topology that cannot engage the same ortho-specific interaction geometry. While no direct head-to-head binding data exist for these two specific compounds, the SAR precedent from closely related 2-alkylbenzimidazole AII antagonists supports the ortho-substitution advantage [1].

Kinase inhibition Anticancer Structure–Activity Relationship

Ethylsulfonyl vs. Methylsulfonyl Substituent: Balanced Lipophilicity and Target Affinity in Benzimidazole Chemotype

In a systematic SAR study of alkylsulfonyl 1H-benzo[d]imidazole derivatives evaluated as Bcl-2 inhibitors, the ethylsulfonyl-substituted compounds (e.g., compound 27) demonstrated superior binding affinity (Vina docking score = −9.6 kcal/mol) compared to the reference drug vincristine (−6.7 kcal/mol) and exhibited potent cytotoxicity against MCF-7 breast cancer cells with BCL-2 gene downregulation of 256-fold [1]. The ethylsulfonyl group provides a balance between the smaller methylsulfonyl (lower lipophilicity, potentially reduced membrane permeability) and the bulkier isopropylsulfonyl (steric clash risk in the binding pocket). The target compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide carries the same ethylsulfonyl substituent, and this moiety is associated in the Bcl-2 inhibitor series with an optimal fit in the hydrophobic P2 pocket of the target protein as assessed by molecular dynamics simulations showing stable binding over 200 ns [1].

Medicinal chemistry Bcl-2 inhibition Lipophilicity

Benzimidazole-Sulfonyl Hybrid Chemotype: Dual Target Engagement Potential (Kinase and Carbonic Anhydrase)

Benzimidazole-sulfonyl derivatives have independently demonstrated potent inhibitory activity against two therapeutically relevant target classes: (a) tumor-associated carbonic anhydrase isoforms hCA IX and XII, with K_I values in the range of 5.2–29.3 nM (hCA IX) and 9.9–41.7 nM (hCA XII) for sulfonamide-containing benzimidazoles [1]; and (b) receptor tyrosine kinases including EGFR and VEGFR-2, with benzimidazole-based multi-target kinase inhibitors reported in the literature [2]. The target compound uniquely juxtaposes a benzimidazole (kinase hinge-binding motif) with an ortho-ethylsulfonyl benzamide (potential zinc-binding or phosphate-mimetic pharmacophore), creating a single chemical entity that structurally enables engagement of both target classes. This dual potential is not present in simpler benzimidazole derivatives lacking the sulfonylbenzamide appendage (e.g., mebendazole, albendazole) or in sulfonylbenzamides lacking the benzimidazole warhead.

Multi-target Carbonic anhydrase Kinase inhibition

4-(1H-Benzo[d]imidazol-2-yl)aniline Scaffold: Validated Kinase Inhibitor Hinge-Binding Motif

The 4-(1H-benzo[d]imidazol-2-yl)aniline substructure present in the target compound has been validated as a kinase hinge-binding motif in benzimidazole-based Aurora A kinase and KSP (kinesin spindle protein) inhibitors [1]. In a study of novel benzimidazoles with antitumor effects, compound 7—which incorporates the identical 4-(1H-benzo[d]imidazol-2-yl)phenyl scaffold—was synthesized and evaluated, confirming that this substructure engages the kinase ATP-binding pocket [1]. The target compound retains this validated hinge-binding motif while appending an ortho-ethylsulfonyl benzamide extension that may address the solvent-exposed or ribose-pocket region. This contrasts with des-sulfonyl analog N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide (CAS 98806-50-9), which lacks the sulfonyl group and therefore cannot exploit additional binding interactions beyond the hinge region .

Kinase inhibitor Hinge-binding motif Aurora kinase

Recommended Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide (CAS 898433-96-0)


Kinase Profiling Campaigns Targeting the Hinge-Binding Chemotype

The validated 4-(1H-benzo[d]imidazol-2-yl)aniline hinge-binding motif [1] makes this compound suitable as a starting scaffold for broad kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler). The ortho-ethylsulfonyl benzamide appendage provides an additional vector for interaction with the kinase ribose pocket or solvent-exposed region, which may confer isoform selectivity not achievable with des-sulfonyl analog N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide. Procurement for kinase screening is supported by the precedent that benzimidazole-amide hybrids exhibit multi-target kinase inhibition including EGFR, VEGFR-2, and PDGFR [2].

Dual Carbonic Anhydrase / Kinase Target Exploratory Studies

The unique juxtaposition of a benzimidazole (kinase pharmacophore) and an ortho-ethylsulfonyl benzamide (potential zinc-binding group for carbonic anhydrase) within a single molecular entity [1] enables exploratory studies investigating dual CA IX/XII and kinase inhibition. Tumor-associated hCA IX is inhibited by sulfonamide-benzimidazoles with K_I values of 5.2–29.3 nM [2], while related benzimidazole-amides show nanomolar kinase activity. This compound is therefore positioned for experiments assessing whether simultaneous CA and kinase blockade produces synergistic antiproliferative effects in hypoxic tumor models.

Bcl-2-Targeted Anticancer Screening (Breast Cancer Models)

The ethylsulfonyl substituent on the benzimidazole scaffold has been associated with potent Bcl-2 inhibition (Vina score −9.6 kcal/mol, Δ = −2.9 kcal/mol vs. vincristine; BCL-2 gene downregulation 256-fold in MCF-7 cells) in a closely related alkylsulfonyl benzimidazole series [1]. This compound, bearing the same ethylsulfonyl group, is suitable for in vitro cytotoxicity screening against breast cancer cell lines (MCF-7, MDA-MB-231) with qRT-PCR readout of BCL-2, BAX, and BCL-xL expression, leveraging the documented class SAR for the ethylsulfonyl chemotype.

Angiotensin II Receptor Antagonist Lead Optimization

The ortho-substituted benzimidazole-sulfonyl chemotype is historically anchored in the candesartan class of angiotensin II receptor antagonists, where ortho-substitution on the terminal phenyl ring is essential for high-affinity AT₁ receptor binding (IC₅₀ ~3 nM for candesartan) [1]. This compound retains the critical ortho-substitution pattern and the benzimidazole core, making it a candidate for AT₁ receptor binding assays and functional antagonism studies (e.g., rabbit aortic ring contraction assay) as part of a cardiovascular lead optimization program.

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.